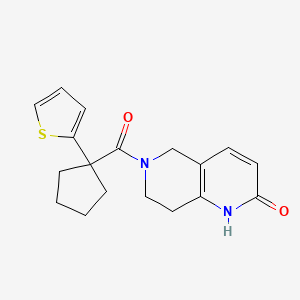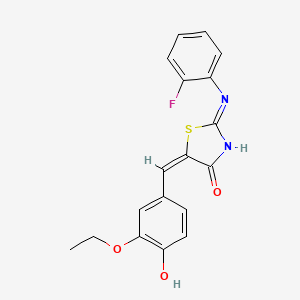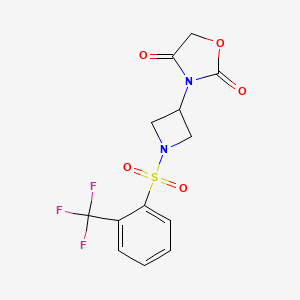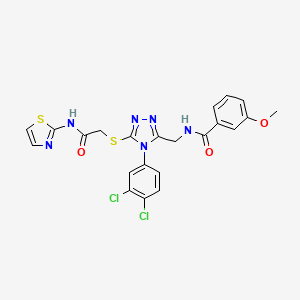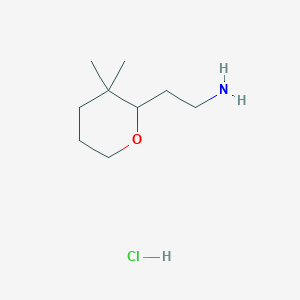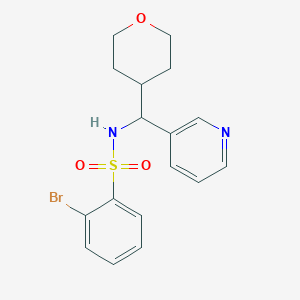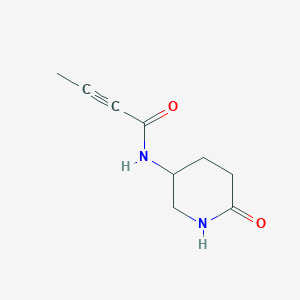![molecular formula C10H8N4OS B3020139 Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide CAS No. 181486-64-6](/img/structure/B3020139.png)
Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide is a useful research compound. Its molecular formula is C10H8N4OS and its molecular weight is 232.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
Imidazo[2,1-b][1,3]benzothiazole derivatives have been extensively studied for their antimicrobial properties. A novel series of these derivatives demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with some compounds showing superior activity compared to standard treatments (Palkar et al., 2010). Additionally, other studies synthesized imidazo[2,1-b][1,3,4]thiadiazole derivatives containing benzothiazole, which exhibited both antileishmanial and antibacterial activities, with certain compounds being notably effective against Escherichia coli (Er et al., 2019).
Anticancer Potential
Imidazo[2,1-b][1,3]benzothiazole derivatives also show promise in cancer research. Certain synthesized compounds demonstrated considerable in vitro anticancer activity against different tumor cell lines, highlighting their potential as anticancer agents (Srimanth et al., 2002). Furthermore, studies on 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles revealed their effectiveness as radiosensitizers and anticarcinogenic compounds, with specific activity against liver cancer and melanoma cell lines (Majalakere et al., 2020).
Immunomodulatory Effects
Research has identified certain 2-phenylimidazo[2,1-b]benzothiazole derivatives as potent immunosuppressive agents. These compounds displayed significant suppression of delayed-type hypersensitivity without inhibiting humoral immunity in animal models (Mase et al., 1986). Additionally, acyl derivatives of these compounds were found to be more potent immunosuppressives, suggesting a promising avenue for the development of new immunomodulatory drugs (Mase et al., 1988).
Synthesis and Chemical Analysis
The efficient synthesis of imidazo[2,1-b][1,3]benzothiazoles has been a subject of research to facilitate the production of these compounds for various applications. Studies have described novel multicomponent reactions and solvent-free conditions for synthesizing these derivatives (Adib et al., 2008), as well as sequential Cu-catalyzed domino coupling and Pd-catalyzed Suzuki reactions for the synthesis of benzimidazo[2,1-b]benzothiazole derivatives (Gao et al., 2014).
Fluorescent Probes and Sensing Applications
Imidazo[2,1-b][1,3]benzothiazole-based compounds have been utilized in the development of fluorescent probes. A study described a fluorescent chemosensor based on imidazo[2,1-b][1,3]benzothiazole for the sensitive and selective detection of Cu2+, indicating its potential in environmental monitoring and chemical analysis (Wang et al., 2020).
Wirkmechanismus
Target of Action
Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide derivatives have been found to exhibit significant activity against various targets. They have been reported to act as effective radiosensitizers and anticarcinogenic compounds . The primary targets of these compounds include human liver cancer Hep G2 cell line and two parental melanoma cell lines . They also show considerable in vitro anticancer activity against these cell lines .
Mode of Action
The mode of action of these compounds involves a series of biochemical reactions. They help to sensitize the tumor cells towards radiation by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms . This leads to cell death . The presence of sulfonamide in combination with methoxy substitution has been found to enhance DNA fragmentation .
Biochemical Pathways
The biochemical pathways affected by these compounds involve the signal transduction pathway of the epidermal growth factor receptor (EGFR) . They also impact the genetic changes in cancer cells triggered by high energy ionizing radiation .
Pharmacokinetics
The related compounds have been designed and synthesized with in silico admet prediction . This suggests that the compound’s ADME properties and their impact on bioavailability have been considered during the design and synthesis process.
Result of Action
The result of the action of these compounds is the induction of cell death in cancer cells . They exhibit considerable in vitro anticancer activity against Hep G2 cell line and melanoma cell lines . The compounds have been found to be more potent when combined with radiation .
Action Environment
The action environment of these compounds involves the cellular environment of cancer cells. The effectiveness of these compounds can be influenced by various factors such as the hypoxic nature of cancer cells . To overcome this, radiosensitization of tumor cells is done by using these compounds .
Biochemische Analyse
Biochemical Properties
Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide has shown considerable in vitro anticancer activity against human liver cancer Hep G2 cell line and two parental melanoma cell lines . The compound interacts with various enzymes and proteins, leading to changes in cellular processes .
Cellular Effects
The compound has been found to have significant effects on various types of cells. For instance, it has shown considerable in vitro anticancer activity against the Hep G2 cell line, a human liver cancer cell line . It has also shown effectiveness against both parental melanoma cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms, thereby leading to cell death .
Temporal Effects in Laboratory Settings
It has been tested for radiosensitizing activity over the Hep G2 cell line at 4 Gy .
Eigenschaften
IUPAC Name |
imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS/c11-13-9(15)6-5-14-7-3-1-2-4-8(7)16-10(14)12-6/h1-5H,11H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMJGRLRLAVEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
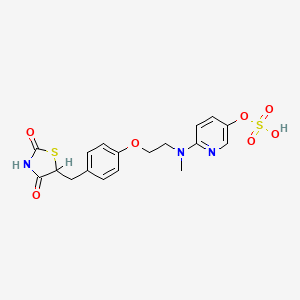
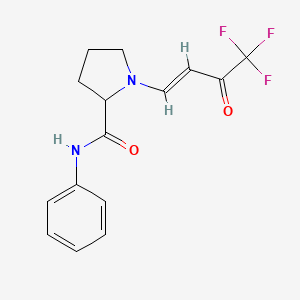


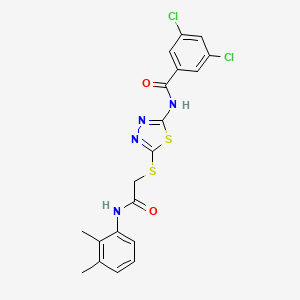
![4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B3020065.png)
